1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol
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Overview
Description
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality . This compound is used in various industrial applications, particularly in the production of low-density packaging foams .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is synthesized by reacting dimethylamine with ethylene oxide . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows: [ \text{(CH}_3\text{)}_2\text{NH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using dimethylamine and ethylene oxide. The process may include additional purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a catalyst in the production of polyurethanes and other polymers.
Biology: Investigated for its potential use in biocides and surfactants.
Medicine: Explored for its potential in drug delivery systems due to its polyfunctional nature.
Industry: Utilized in the production of low-density packaging foams and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol involves its interaction with various molecular targets. The tertiary amine group can act as a weak base, participating in acid-base reactions. The ether and hydroxyl functionalities allow it to interact with other molecules through hydrogen bonding and dipole-dipole interactions . These interactions enable the compound to function effectively as a catalyst and surfactant.
Comparison with Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the additional methyl group on the propanol backbone.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with similar functional groups but different molecular arrangement.
Uniqueness: 1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol is unique due to its combination of tertiary amine, ether, and hydroxyl functionalities, which provide it with versatile chemical reactivity and applications in various fields .
Properties
CAS No. |
876304-06-2 |
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Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethoxy]-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,10)7-11-6-5-9(3)4/h10H,5-7H2,1-4H3 |
InChI Key |
QUWMFFUPCCVOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCCN(C)C)O |
Origin of Product |
United States |
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